molecular formula C5H6O2 B041437 3-Pentynoic acid CAS No. 36781-65-4

3-Pentynoic acid

Cat. No.: B041437
CAS No.: 36781-65-4
M. Wt: 98.1 g/mol
InChI Key: NIZKVZYBUGUDTI-UHFFFAOYSA-N
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Description

3-Pentynoic acid is an organic compound with the molecular formula C₅H₆O₂ It is a member of the alkynoic acids, characterized by the presence of a triple bond between carbon atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pentynoic acid can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with sodium cyanide to form propargyl cyanide, which is then hydrolyzed to yield this compound. Another method includes the carbonylation of propargyl alcohol in the presence of a catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydrocarboxylation of propyne. This process involves the reaction of propyne with carbon monoxide and water in the presence of a rhodium catalyst and an iodide promoter. The reaction conditions typically include temperatures ranging from 120°C to 220°C .

Chemical Reactions Analysis

Types of Reactions: 3-Pentynoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-pentenoic acid.

    Reduction: Reduction of this compound can yield 3-pentenoic acid or pentanoic acid, depending on the conditions.

    Substitution: The triple bond in this compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

    Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic conditions.

Major Products:

    Oxidation: 3-Pentenoic acid.

    Reduction: 3-Pentenoic acid or pentanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pentynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Pentynoic acid involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity is primarily due to the electron-withdrawing nature of the carboxyl group, which activates the triple bond towards nucleophilic attack .

Comparison with Similar Compounds

    3-Pentenoic acid: Similar in structure but contains a double bond instead of a triple bond.

    Pentanoic acid: Lacks the unsaturation present in 3-Pentynoic acid.

    2-Pentynoic acid: Another alkynoic acid with the triple bond at a different position.

Uniqueness: this compound is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where such reactivity is desired .

Properties

IUPAC Name

pent-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZKVZYBUGUDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190246
Record name 3-Pentynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36781-65-4
Record name 3-Pentynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036781654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pent-3-ynoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the base-catalyzed interconversions observed between pent-2-ynoic acid, penta-2,3-dienoic acid, and 3-pentynoic acid?

A: These interconversions, studied under aqueous sodium hydroxide conditions, offer insights into the reactivity and potential synthetic applications of these compounds. Research using gas chromatography and NMR analysis indicates that these isomerizations proceed through a carbanion intermediate mechanism []. The observed solvent isotope effects (k(D2O)/k(H2O)) further support this mechanism, highlighting the role of proton transfer in these transformations.

Q2: Have any biological activities been reported for this compound or its derivatives?

A: While the provided research focuses primarily on the chemical reactivity of this compound, a related compound, 2-oxo-3-butynoic acid, has been identified as a potent mechanism-based inhibitor of thiamin diphosphate (ThDP)-dependent enzymes []. This suggests potential biological activity within this class of compounds. Further research is needed to explore the specific biological activities of this compound and its derivatives.

Q3: Could computational chemistry techniques be applied to further investigate this compound and its reactions?

A: Absolutely. Computational chemistry methods, such as density functional theory (DFT) calculations, could be employed to study the carbanion intermediates proposed in the base-catalyzed isomerization reactions []. This could provide valuable information about the electronic structure and energetics of these intermediates, further supporting the proposed reaction mechanism. Additionally, molecular modeling and simulations could be used to explore potential interactions of this compound and its derivatives with biological targets, guiding future research into their biological activities.

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